molecular formula C17H23FN2O2 B8432163 N-Butyl-1-(4-fluorobenzoyl)piperidine-4-carboxamide

N-Butyl-1-(4-fluorobenzoyl)piperidine-4-carboxamide

Cat. No.: B8432163
M. Wt: 306.37 g/mol
InChI Key: UNBWRILCBCLQRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Butyl-1-(4-fluorobenzoyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C17H23FN2O2 and its molecular weight is 306.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C17H23FN2O2

Molecular Weight

306.37 g/mol

IUPAC Name

N-butyl-1-(4-fluorobenzoyl)piperidine-4-carboxamide

InChI

InChI=1S/C17H23FN2O2/c1-2-3-10-19-16(21)13-8-11-20(12-9-13)17(22)14-4-6-15(18)7-5-14/h4-7,13H,2-3,8-12H2,1H3,(H,19,21)

InChI Key

UNBWRILCBCLQRQ-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)C1CCN(CC1)C(=O)C2=CC=C(C=C2)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

1-(4-Fluorobenzoyl)piperidine-4-carboxylic acid (8.79 g, 35.0 mmol) is dissolved in methylene chloride (75 mL) at 0° C., and dimethylformamide (0.20 mL) and oxalyl chloride (4.9 g, 39 mmol) are added. The mixture is stirred at room temperature for 2 hr. In a second flask, butylamine (2.6 g, 35 mmol) and potassium carbonate (9.67 g, 75.4 mmol) are dissolved in water (100 mL) and methylene chloride (200 mL) at 0° C. The first mixture is added to the second dropwise over 45 min, and the mixture is stirred at 0° C. for 2 hr. The organic phase is separated, washed twice with saturated sodium bicarbonate, twice with 1N HCl, dried over magnesium sulfate, and evaporated. Recrystallization from ethyl acetate-hexane affords the title compound.
Quantity
8.79 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
2.6 g
Type
reactant
Reaction Step Two
Quantity
9.67 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three
Quantity
4.9 g
Type
reactant
Reaction Step Four
Quantity
0.2 mL
Type
solvent
Reaction Step Four

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